2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol
Description
Properties
IUPAC Name |
2-[[4-(2-fluorophenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2OS2/c14-9-4-2-1-3-8(9)10-6-18-12(15-10)5-13-16-11(17)7-19-13/h1-4,6-7,17H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZWOBSJHSHRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)CC3=NC(=CS3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to cyclization reactions under acidic or basic conditions to yield the final product. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, are also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol exhibit potent activity against various bacterial strains. For instance, thiazole analogues have demonstrated effectiveness comparable to standard antibiotics against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Key Findings:
- Mechanism of Action: The antimicrobial activity is often attributed to the presence of electron-withdrawing groups on the thiazole ring, enhancing the compound's ability to disrupt bacterial cell walls.
- Case Study: A study highlighted that a thiazole derivative reduced the burden of MRSA in skin infections by over 90% in vivo .
Anticancer Properties
The anticancer potential of thiazole compounds has gained attention due to their ability to inhibit cancer cell proliferation. Various studies have synthesized thiazole-based analogues and tested them against different cancer cell lines.
Key Findings:
- Efficacy Against Cancer Cell Lines: Compounds derived from thiazoles have shown remarkable effectiveness against HCT-116 (colon cancer), HepG2 (liver cancer), and HT-29 (colon cancer) cell lines .
- Structure-Activity Relationship (SAR): The presence of specific substituents on the thiazole ring significantly influences anticancer activity. For example, compounds with halogenated phenyl groups exhibited enhanced cytotoxic effects .
Anticonvulsant Activity
Thiazole derivatives are also recognized for their anticonvulsant properties. Research has indicated that certain thiazole-based compounds can effectively reduce seizure activity in animal models.
Key Findings:
- Comparative Efficacy: Some thiazole analogues displayed median effective doses significantly lower than standard anticonvulsant medications like ethosuximide, indicating a promising therapeutic profile .
- Mechanism of Action: The anticonvulsant effect is believed to result from modulation of neurotransmitter systems and ion channels involved in seizure propagation .
Summary of Applications
Mechanism of Action
The mechanism by which 2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Effects on Thiazole Cores
Key structural analogs include:
- Key Observations: The position of fluorine (2- vs. 4-fluorophenyl) influences molecular planarity and crystal packing. Hydroxyl vs. Methoxy Groups: The 4-hydroxythiazole moiety in the main compound contrasts with methoxy-substituted analogs like 6a and 6b. Hydroxyl groups generally enhance polarity and hydrogen-bonding capacity, which may improve target interaction but reduce lipid solubility .
Crystallography
- Space Group and Symmetry : Compounds 4 and 5 crystallize in the triclinic P̄1 space group with two independent molecules per asymmetric unit, a feature common in structurally flexible thiazoles . The main compound’s structure may exhibit similar packing but require adjustments to accommodate the 2-fluorophenyl group’s steric effects.
- Software Utilization : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining thiazole derivatives, ensuring high precision in bond-length (mean σ(C–C) = 0.005–0.007 Å) and angle determinations .
Enzyme Inhibition
- COX/LOX Inhibition: Thiazoles with hydroxyl or methoxy substituents (e.g., 6a, 6b) exhibit COX-1/COX-2 inhibition (IC₅₀ ~9–11 mM).
- 15-LOX Interaction : Hydrophobic interactions dominate in thiazole derivatives like 5a, suggesting that the main compound’s fluorophenyl and methyl groups could similarly stabilize enzyme binding .
Biological Activity
2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antibacterial and antifungal applications. This article synthesizes current research findings regarding its biological activity, providing detailed insights into its efficacy against various pathogens.
- Molecular Formula : C13H9FN2OS2
- Molecular Weight : 292.35 g/mol
- CAS Number : 860651-46-3
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound against several bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values obtained from various experiments.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 7.8 | 15.6 |
| Bacillus cereus | 15.6 | 31.25 |
| Listeria monocytogenes | 15.6 | 31.25 |
| Escherichia coli | 15.6 | 31.25 |
| Pseudomonas aeruginosa | 31.25 | 62.5 |
| Salmonella enterica enteritidis | 31.25 | 62.5 |
The compound demonstrated significantly higher antibacterial activity compared to the control antibiotic, oxytetracycline, with MIC values that were up to eight times lower against Gram-positive bacteria and sixteen times lower against Gram-negative bacteria .
The mechanism by which this compound exerts its antibacterial effects appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth . The presence of the thiazole moiety is crucial for its biological activity, as similar compounds have shown a propensity to inhibit bacterial enzymes.
Case Studies and Research Findings
Several research studies have investigated the biological activity of related thiazole derivatives:
- Synthesis and Characterization : A study synthesized various thiazole derivatives and assessed their antibacterial properties against multiple strains. The results indicated that compounds with a fluorophenyl group exhibited enhanced activity compared to their non-fluorinated counterparts .
- Comparative Analysis : Another research effort compared the efficacy of thiazole derivatives against resistant strains of bacteria, highlighting that certain modifications in the thiazole structure led to increased potency .
- Molecular Docking Studies : Molecular docking simulations have suggested that the binding affinity of these compounds to bacterial targets is influenced by structural variations in the thiazole ring . This computational analysis supports experimental findings by predicting interactions at the molecular level.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step heterocyclic coupling. For example, thiazole ring formation via Hantzsch thiazole synthesis using 2-fluorophenyl-substituted precursors. Key steps include:
- Cyclocondensation of thioureas with α-haloketones (e.g., 2-bromoacetophenone derivatives).
- Methylation of the thiazole ring using iodomethane under basic conditions (e.g., K₂CO₃ in DMF).
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
- Methodology :
- Solubility : Perform shake-flask experiments in solvents (DMSO, PBS, ethanol) at 25°C. Measure saturation concentration via UV-Vis spectroscopy (λmax ~270–300 nm for thiazole derivatives).
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS. Thiazoles are generally stable in acidic conditions but may hydrolyze under strong bases .
Q. What spectroscopic techniques are most effective for structural elucidation?
- Methodology :
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC). The 2-fluorophenyl group shows characteristic splitting patterns (e.g., doublets at δ 7.2–7.8 ppm). Thiazole protons resonate at δ 6.5–8.0 ppm .
- FT-IR : Identify functional groups (e.g., C=N stretch at ~1640 cm⁻¹, C-F stretch at ~1220 cm⁻¹) .
- X-ray crystallography : Resolve crystal structure using SHELXL for refinement (R factor <0.05). The thiazole rings typically adopt a planar conformation with intermolecular π-π stacking .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodology :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., mGluR5 or kinases). Parameterize the fluorine atom’s electronegativity and hydrophobic effects.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Validate with experimental IC₅₀ data from enzyme inhibition assays .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
- Methodology :
- Multi-spectral analysis : Cross-validate NMR with LC-MS to confirm molecular integrity. For example, unexpected peaks may arise from rotamers or residual solvents.
- Dynamic NMR : Heat the sample (50–80°C) to coalesce split signals if caused by slow conformational exchange.
- Crystallographic validation : Compare experimental NMR shifts with those predicted from the X-ray structure using software like ACD/Labs .
Q. What strategies are recommended for evaluating in vivo efficacy and pharmacokinetics?
- Methodology :
- ADME profiling :
- Permeability : Caco-2 cell monolayer assay (Papp >1×10⁻⁶ cm/s indicates good absorption).
- Metabolic stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS.
- In vivo models : Administer orally (10–50 mg/kg) to rodents. Measure plasma half-life (t₁/₂) and tissue distribution. Thiazole derivatives often show moderate bioavailability (~30–50%) due to first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
